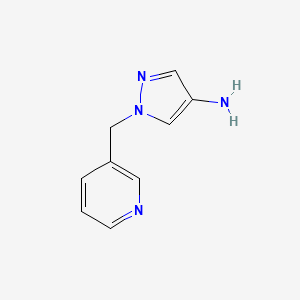

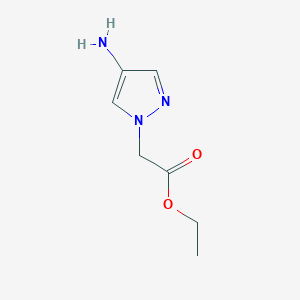

1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

概要

説明

“1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine” is a chemical compound. It’s related to “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester” which has the empirical formula C15H20BN3O2 . The CAS Number for this compound is 864754-21-2 .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of various types of π-interactions .

科学的研究の応用

Catalytic Properties

One significant application of pyrazolylamine derivatives, related to 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine, is in catalysis. For instance, pyrazolylamine ligands have been used to synthesize nickel complexes that catalyze the oligomerization or polymerization of ethylene. These reactions produce varying products based on the co-catalyst and solvent used, demonstrating the versatility of these complexes in catalysis (Obuah et al., 2014).

Fluorescent Sensors

Compounds with a structure similar to this compound have been explored as fluorescent sensors. A notable example is a compound acting as a sensor for the fluorescence detection of small inorganic cations like lithium and calcium in polar solvents, leveraging the electron transfer mechanism within the molecule (Mac et al., 2010).

Synthesis of Heterocyclic Compounds

The structural motif of this compound is foundational in synthesizing various heterocyclic compounds. For example, it has been used in the synthesis of novel oxazolidinone antibacterial candidates through a series of reactions that demonstrate its utility in generating complex molecular structures efficiently (Yang et al., 2014).

Domino Reactions

This compound's derivatives participate in domino reactions, creating highly functionalized heterocycles. Such reactions involve the formation of multiple bonds, leading to the creation of complex structures in a single operation, showcasing the compound's versatility in synthetic chemistry (Gunasekaran et al., 2014).

Anticancer Research

Derivatives of this compound have been explored as potential anticancer agents. For example, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Alam et al., 2018).

作用機序

Target of Action

The compound 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include the death of cancer cells and the inhibition of tumor growth .

Result of Action

The compound has been found to exhibit significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These results suggest that the compound could potentially be effective in the treatment of certain types of cancer.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The nature of these interactions often depends on the specific structure of the compound and the biological context in which it is present .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Related compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors

特性

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFPBSVHCXXCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

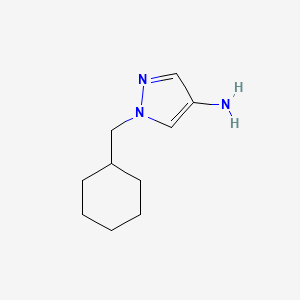

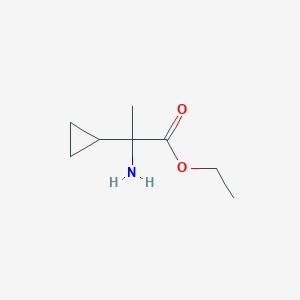

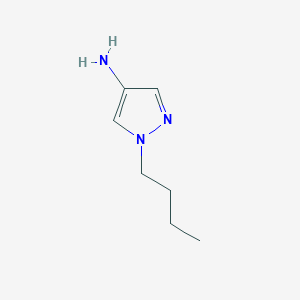

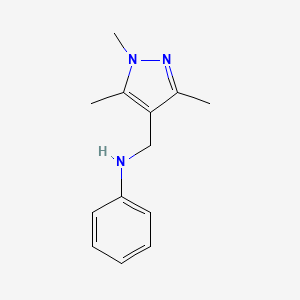

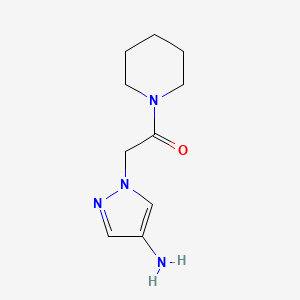

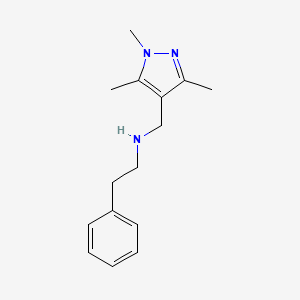

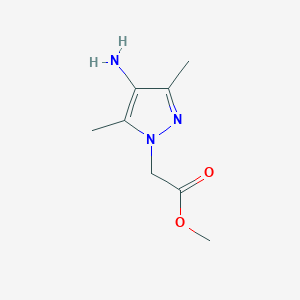

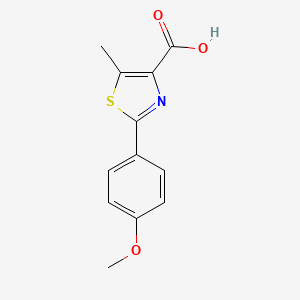

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide](/img/structure/B3085199.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)